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molecular formula C10H8N2O4 B186685 5-(2-Methoxy-4-nitrophenyl)oxazole CAS No. 198821-78-2

5-(2-Methoxy-4-nitrophenyl)oxazole

Cat. No. B186685
M. Wt: 220.18 g/mol
InChI Key: AOIXGUQZJVAHKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06423849B1

Procedure details

5-(2-Methoxy-4-nitrophenyl)-4-oxazolecarboxylic acid was prepared in the same manner as in Example 1-(1) and (2), and the resulting wet cake was dried. The dried product (13.2 g, 0.05 mol) was dissolved in 130 g of DMF. Water (66 g) was added thereto, and the solution was heated at 90° C. for 9 hours for decarboxylation. After cooling, 31 g of water was added to the reaction mixture. The mixture was stirred for 30 minutes, and the precipitate was collected by filtration to give 7.6 g (76% based on the 5-(2-methoxy-4-nitrophenyl)-4-oxazolecarboxylic acid) of the title compound as crystals.
[Compound]
Name
product
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
Quantity
130 g
Type
solvent
Reaction Step One
Name
Quantity
66 g
Type
reactant
Reaction Step Two
Name
Quantity
31 g
Type
reactant
Reaction Step Three
Name
5-(2-methoxy-4-nitrophenyl)-4-oxazolecarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.[CH3:2][O:3][C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1[C:13]1[O:17][CH:16]=[N:15][C:14]=1[C:18]([OH:20])=[O:19]>CN(C=O)C>[CH3:2][O:3][C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1[C:13]1[O:17][CH:16]=[N:15][C:14]=1[C:18]([OH:20])=[O:19].[CH3:2][O:3][C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1[C:13]1[O:17][CH:16]=[N:15][CH:14]=1

Inputs

Step One
Name
product
Quantity
13.2 g
Type
reactant
Smiles
Name
Quantity
130 g
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
66 g
Type
reactant
Smiles
O
Step Three
Name
Quantity
31 g
Type
reactant
Smiles
O
Step Four
Name
5-(2-methoxy-4-nitrophenyl)-4-oxazolecarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC(=C1)[N+](=O)[O-])C1=C(N=CO1)C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
(2), and the resulting wet cake was dried
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
to give 7.6 g (76%

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=C(C=CC(=C1)[N+](=O)[O-])C1=C(N=CO1)C(=O)O
Name
Type
product
Smiles
COC1=C(C=CC(=C1)[N+](=O)[O-])C1=CN=CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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